Sodium (2-fluorophenyl)methanesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

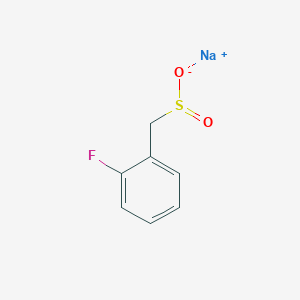

Sodium (2-fluorophenyl)methanesulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of (2-fluorophenyl)methanesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Direct Sulfination: Sodium (2-fluorophenyl)methanesulfinate can be synthesized by the direct reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature.

Electrochemical Methods: Recent advancements have shown that sodium sulfinates can be prepared via electrochemical sulfonylation of arenes and anilines.

Industrial Production Methods: : Industrial production methods often involve the large-scale reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Sodium (2-fluorophenyl)methanesulfinate can undergo oxidation to form sulfonic acids.

Reduction: It can be reduced to the corresponding sulfide.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.

Major Products

Sulfonic Acids: Formed from oxidation.

Sulfides: Formed from reduction.

Substituted Sulfones: Formed from nucleophilic substitution.

Aplicaciones Científicas De Investigación

Sodium sulfinates are versatile compounds with applications in preparing organosulfur compounds through various bond-forming reactions . Sodium (2-fluorophenyl)methanesulfinate, a specific type of sodium sulfinate, has applications as an intermediate in producing OLED (Organic Light Emitting Diode) materials .

Synthesis and Reactions

- Building Blocks: Sodium sulfinates serve as building blocks for synthesizing organosulfur compounds via S–S, N–S, and C–S bond-forming reactions .

- ** versatile reagents:** They are used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions .

- Thiosulfonates, Sulfonamides, Sulfides, and Sulfones: Sodium sulfinates are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Specific Applications

- OLED Materials: this compound is used as an intermediate in producing OLED materials . It can be used as a dopant or host in these materials .

- Pharmaceuticals: Organosulfur compounds, synthesized using sodium sulfinates, have applications in pharmaceuticals, potentially leading to medicinal therapies .

Reactivity and Activity

Mecanismo De Acción

Mechanism: : Sodium (2-fluorophenyl)methanesulfinate acts primarily as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical and physical properties. The sulfonylation process involves the transfer of the sulfonyl group (SO₂) from the sulfinate to the target molecule, often facilitated by catalysts or specific reaction conditions .

Molecular Targets and Pathways

Nucleophilic Sites: The sulfonyl group targets nucleophilic sites on organic molecules, such as amines and alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Sodium Benzenesulfinate: Similar in structure but lacks the fluorine atom.

Sodium Methanesulfinate: Similar but with a simpler alkyl group instead of the aromatic ring.

Uniqueness

Actividad Biológica

Sodium (2-fluorophenyl)methanesulfinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a fluorinated phenyl group attached to a methanesulfinate moiety, which contributes to its reactivity and biological properties.

- Antinociceptive Effects : this compound exhibits significant antinociceptive properties. Studies indicate that it can suppress tetrodotoxin-resistant sodium currents, suggesting its potential as a sodium channel blocker. This property is crucial for developing analgesic medications targeting neuropathic pain pathways .

- Gene Silencing Potency : Research on modified siRNAs incorporating 2-fluorinated residues, such as 2′-fluorinated Northern-methanocarbacyclic (2′-F-NMC), has shown that these modifications enhance RNA interference (RNAi) mechanisms. The incorporation of such fluorinated groups contributes to improved stability and efficacy in gene silencing applications .

- Stabilization of Nucleic Acids : The presence of fluorine in the structure enhances base stacking interactions and hydrogen bonding, which stabilizes nucleic acid structures. This stabilization is beneficial for therapeutic applications involving RNAi technologies .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. For instance, methods have been developed to create various sulfinates through reactions involving aryl halides and sulfinic acids .

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Aryl halide + Sodium sulfinate | DMSO, heat | Variable |

| 2 | Sulfinic acid + Base | Aqueous solution | High |

Case Studies

- Analgesic Applications : In animal models, this compound has demonstrated effective analgesic properties comparable to established sodium channel blockers. This suggests a promising avenue for further research into its use in treating chronic pain conditions .

- RNAi Therapeutics : A study investigating the impact of 2′-F-NMC modifications on siRNA showed that these compounds maintained robust gene silencing capabilities while reducing off-target effects. This highlights their potential in developing targeted therapies for genetic disorders .

Research Findings

Recent studies have provided insights into the biological activity and utility of this compound:

- In Vitro Studies : Investigations into the compound's effects on cell lines have indicated significant inhibition of target pathways associated with pain perception and inflammation.

- In Vivo Models : Animal studies have validated the efficacy of this compound in reducing nociceptive responses, supporting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

sodium;(2-fluorophenyl)methanesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S.Na/c8-7-4-2-1-3-6(7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJIMMXXUCWEE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)[O-])F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.